
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used as cholesterol-lowering agents. This compound is specifically designed to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and reduction, to form the desired (3R,5R)-3,5-dihydroxyhexanoate moiety.
Final coupling: The final step involves coupling the pyrimidine ring with the side chain to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Large batch reactors are used to carry out the multi-step synthesis under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex organic molecules.
Biology: The compound is used to investigate the biological pathways involved in cholesterol biosynthesis and metabolism.
Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol levels and reducing the risk of cardiovascular diseases.
作用机制
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
相似化合物的比较
Similar Compounds
Atorvastatin: Another statin that inhibits HMG-CoA reductase and lowers cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different chemical structure.
Fluvastatin: A statin that also targets HMG-CoA reductase but has different pharmacokinetic properties.
Uniqueness
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is unique due to its high potency and selectivity for HMG-CoA reductase. It has a longer half-life and greater efficacy in reducing LDL cholesterol levels compared to other statins .
属性
分子式 |
C15H18FN3O3S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19) |
InChI 键 |
SEWYEEYQONHWOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


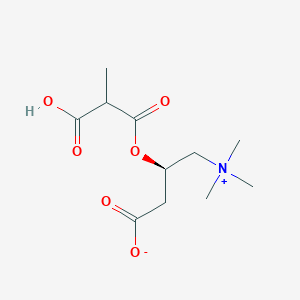
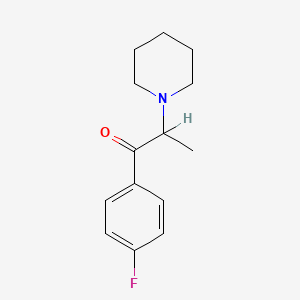

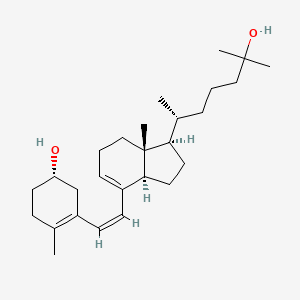
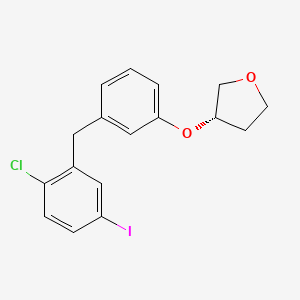
![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)
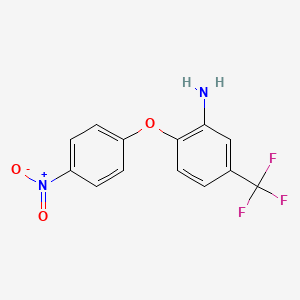
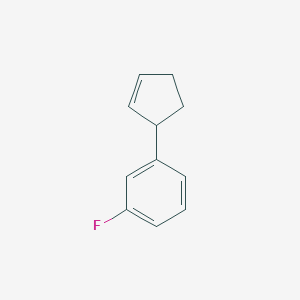
![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
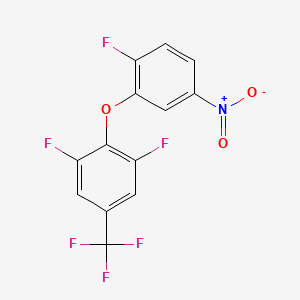
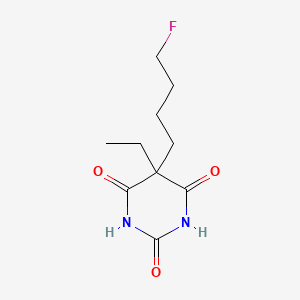
![Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B15290739.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)
